molecular formula C11H10N2O4 B3142200 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid CAS No. 500024-33-9

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Cat. No.: B3142200
CAS No.: 500024-33-9
M. Wt: 234.21 g/mol
InChI Key: UVXCILZQOWDSRU-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to yield the oxadiazole ring. The final step involves hydrolysis of the ester group to obtain the acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: 2-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 2-Methoxyphenylacetic acid
  • Phenylacetic acid

Uniqueness

Compared to similar compounds, 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-8-4-2-7(3-5-8)11-12-9(17-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCILZQOWDSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Reactant of Route 6
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2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

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